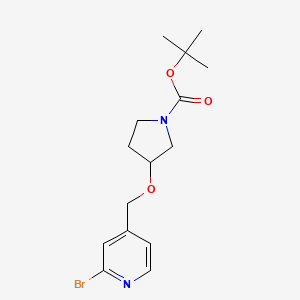
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromopyridine moiety, and a tert-butyl ester group
Métodos De Preparación
The synthesis of tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under suitable conditions.
Introduction of the bromopyridine moiety: This step involves the bromination of a pyridine derivative, followed by its attachment to the pyrrolidine ring via a suitable linker.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Análisis De Reacciones Químicas
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Biological research: It can be used as a probe to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Industrial applications: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can participate in halogen bonding, while the pyrrolidine ring and ester group can contribute to the overall binding affinity and specificity.
Comparación Con Compuestos Similares
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring and ester group but differs in the position and nature of the bromine atom.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a different heterocyclic ring and boron-containing moiety, highlighting the diversity of structures that can be synthesized using similar synthetic strategies.
Propiedades
Fórmula molecular |
C15H21BrN2O3 |
|---|---|
Peso molecular |
357.24 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-bromopyridin-4-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-7-5-12(9-18)20-10-11-4-6-17-13(16)8-11/h4,6,8,12H,5,7,9-10H2,1-3H3 |
Clave InChI |
JUJPZYFMHRTOQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


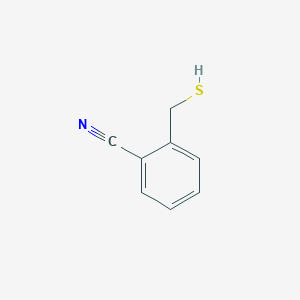
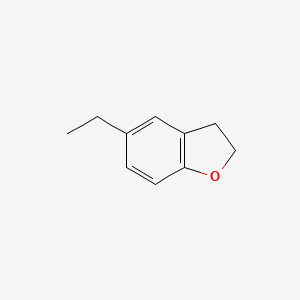
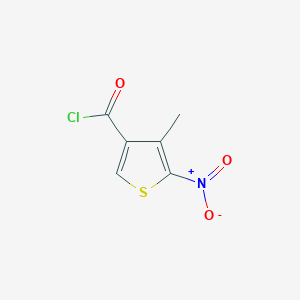
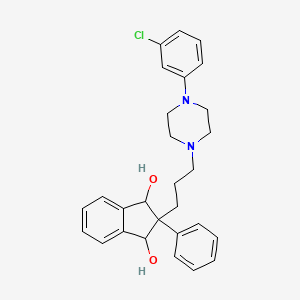
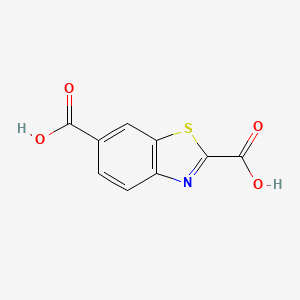

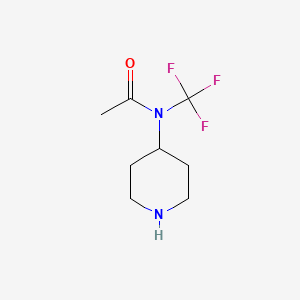

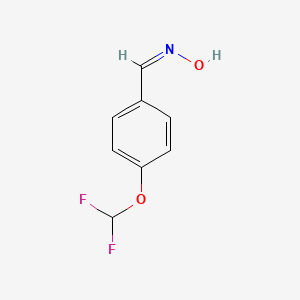

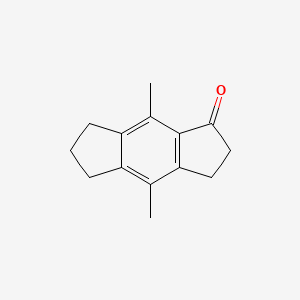
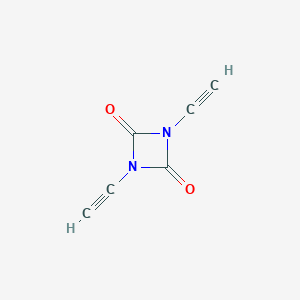
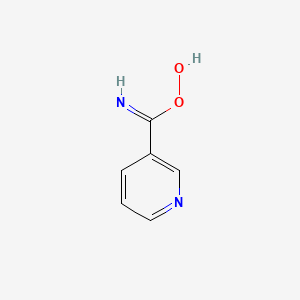
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
